

Technical Support Center: VL-0395

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Compound of Interest

Compound Name: VL-0395
Cat. No.: B15620106

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **VL-0395**, a selective non-peptide antagonist of the cholecystinin 1 (CCK1) receptor. The information is designed for researchers, scientists, and drug development professionals to address potential experimental variability and common issues.

Frequently Asked Questions (FAQs)

Q1: What is **VL-0395** and what is its primary mechanism of action?

VL-0395 is a synthetic, non-peptide small molecule that acts as a selective antagonist for the cholecystinin 1 (CCK1) receptor.^{[1][2][3]} Its mechanism of action is to competitively bind to the CCK1 receptor, thereby blocking the physiological effects of its endogenous ligand, cholecystinin (CCK).

Q2: What are the basic chemical properties of **VL-0395**?

VL-0395 is an anthranilic acid derivative.^{[1][2][3]} A summary of its computed properties is provided in the table below.

Property	Value	Source
Molecular Formula	C26H23N5O4	PubChem
Molecular Weight	469.5 g/mol	PubChem
IUPAC Name	3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid	PubChem
CAS Number	620167-11-5	IUPHAR/BPS Guide to PHARMACOLOGY
Predicted LogP (XLogP3)	2.5	PubChem

Q3: In what experimental systems has **VL-0395** been characterized?

VL-0395 and its analogs have been primarily characterized in in vitro receptor binding assays using tissues or cell lines expressing the CCK1 receptor.^{[1][3]} These studies have determined its binding affinity (IC50) and selectivity against the CCK2 receptor.

Troubleshooting Guides

In Vitro Assays: High Variability in Potency (IC50) Measurements

Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 value of **VL-0395** in your in vitro assays.

Potential Cause	Troubleshooting Steps
Compound Solubility and Aggregation	VL-0395, as an organic small molecule, may have limited aqueous solubility. Ensure the stock solution in DMSO is fully dissolved. When diluting into aqueous assay buffer, check for any precipitation. Consider using a small percentage of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to prevent aggregation. Test the effect of the vehicle (DMSO) concentration on the assay; keep it consistent across all wells and typically below 0.5%.
Ligand Degradation	Prepare fresh dilutions of VL-0395 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Assay Component Variability	Use a consistent source and lot of cells/membranes, radioligand (for binding assays), and agonist (for functional assays). Changes in receptor expression levels or ligand quality can significantly impact results.
Complex GPCR Pharmacology	The affinity of a GPCR antagonist can be influenced by the specific G proteins the receptor is coupled to in your cell system. ^[4] This can vary between different cell lines. Ensure you are using a well-characterized cell line with stable receptor expression.
Inconsistent Assay Conditions	Maintain strict consistency in incubation times, temperature, and washing steps. For binding assays, ensure that the assay has reached equilibrium.

In Vivo Studies: Lack of Efficacy or Unexpected Phenotypes

Problem: **VL-0395** does not produce the expected biological effect in your animal model, or you observe unexpected side effects.

Potential Cause	Troubleshooting Steps
Poor Bioavailability	Anthranilic acid derivatives can have poor oral bioavailability.[5] Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection. Formulation of the compound in a suitable vehicle is critical.
Vehicle Selection	For in vivo studies, VL-0395 will likely require a non-aqueous vehicle. Common vehicles for similar compounds include a mixture of DMSO, Tween 80, and saline. It is crucial to test the vehicle alone as a control group to ensure it does not have any biological effects.
Metabolic Instability	The compound may be rapidly metabolized in vivo. Conduct pharmacokinetic studies to determine the half-life and exposure of VL-0395 in your animal model.
Off-Target Effects	While VL-0395 is reported to be selective for the CCK1 receptor, high concentrations used in vivo could potentially lead to off-target effects. Anthranilic acid derivatives have been reported to interact with other biological targets.[6] Consider testing the compound in a CCK1-knockout animal model to confirm that the observed effects are mediated by the intended target.
Complex Physiology of the CCK System	The cholecystinin system has diverse physiological roles. Blocking the CCK1 receptor can have wide-ranging effects that may be context-dependent. A thorough understanding of the role of CCK1 in your specific disease model is essential for interpreting the results.

Experimental Protocols

Note: As specific, detailed experimental protocols for **VL-0395** are not publicly available, the following are generalized protocols for common assays used to characterize a small molecule GPCR antagonist.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (K_i) of **VL-0395** for the CCK1 receptor.

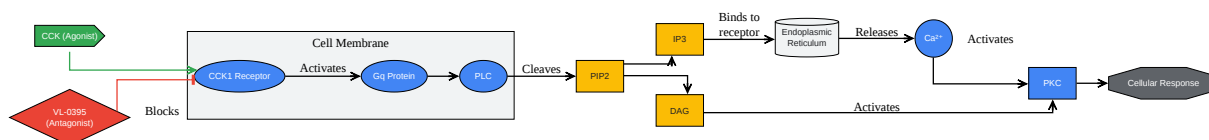
- Prepare Membranes: Homogenize cells or tissue expressing the CCK1 receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer (e.g., Tris-HCl with MgCl₂ and a protease inhibitor).
 - A fixed concentration of a suitable radiolabeled CCK1 antagonist (e.g., [3H]-L-364,718).
 - Increasing concentrations of **VL-0395** (e.g., from 10 nM to 100 μ M).
 - Membrane preparation.
- Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of **VL-0395**. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a K_i value.

Protocol 2: Calcium Mobilization Functional Assay

This protocol is for assessing the functional antagonist activity of **VL-0395**. The CCK1 receptor is known to signal through Gq, leading to an increase in intracellular calcium.[7]

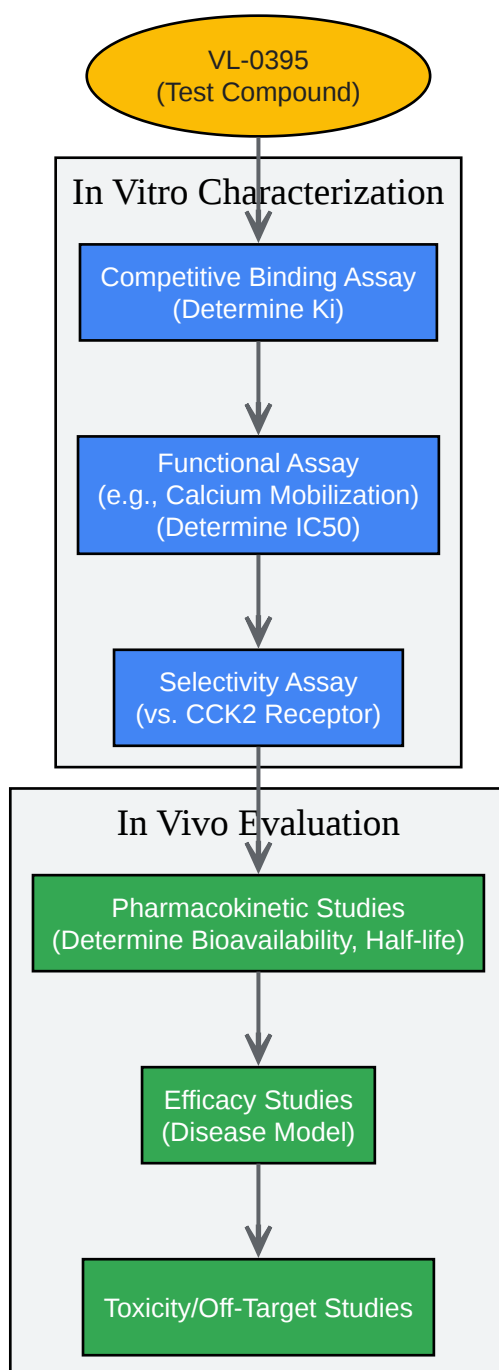
- Cell Culture: Plate cells expressing the CCK1 receptor in a 96-well, black-walled, clear-bottom plate.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Compound Addition: Add increasing concentrations of **VL-0395** to the wells and incubate for a short period (e.g., 15-30 minutes).
- Agonist Stimulation: Add a fixed concentration of a CCK1 agonist (e.g., CCK-8) to all wells to stimulate the receptor. This concentration should be the EC80 to ensure a robust signal.
- Detection: Measure the change in fluorescence intensity over time using a plate reader capable of kinetic fluorescence measurements.
- Data Analysis: Determine the inhibitory effect of **VL-0395** on the agonist-induced calcium signal. Plot the percentage of inhibition against the log concentration of **VL-0395** and fit the data to a dose-response curve to determine the IC50.

Visualizations



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Caption: CCK1 Receptor Signaling Pathway and Point of Inhibition by **VL-0395**.



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Caption: General Experimental Workflow for Characterizing a Novel Antagonist like **VL-0395**.

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